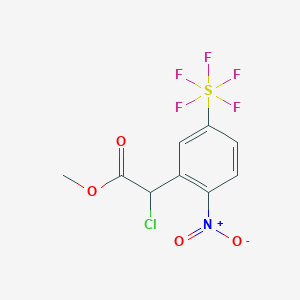

![molecular formula C21H17NO3 B6416296 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde CAS No. 1323192-74-0](/img/structure/B6416296.png)

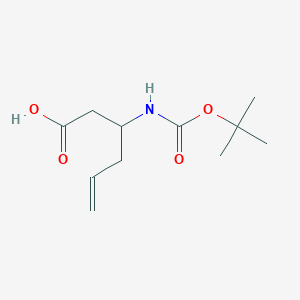

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiparasitic Activities : Highly conjugated pyrimidine-2,4-dione derivatives, synthesized from related compounds, exhibit significant antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, with minimal toxicity to human cells (Azas et al., 2003).

Photolysis Studies : Studies on benzaldehyde derivatives under photolysis in various solutions have led to the identification of multiple products, demonstrating the compound's reactivity and potential applications in chemical synthesis (Bradshaw et al., 1972).

Antibacterial Properties : Synthesized compounds related to 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde have been evaluated for antibacterial properties, showing potential chemotherapeutic properties against various bacterial strains (Ahmed et al., 2006).

Synthesis of Analgesics : Derivatives of isoindoline, a structural component of the compound , have been used in the synthesis of medium ring systems and analgesics like Nefopam, highlighting its significance in medicinal chemistry (Bremner & Thirasasana, 1982).

Herbicidal Activity : Benzoxazinone derivatives with an isoindolinedione structure exhibit notable herbicidal activities, causing leaf cupping, crinkling, bronzing, and necrosis, typical of protox inhibitor herbicides (Huang et al., 2009).

Genotoxicity Assessment for Sickle Cell Disease Treatment : Certain derivatives have been evaluated for genotoxicity in vivo, offering insights into safer drug candidates for sickle cell disease compared to existing treatments like hydroxyurea (dos Santos et al., 2011).

Cancer Research and Supramolecular Structures : Organotin carboxylates derived from isoindoline-1,3-dione show potential in cancer research and supramolecular chemistry, due to their complex structures and interactions (Xiao et al., 2019).

Synthesis of Sulfonamides for Potential Anti-tumor Activity : Sulfonamides synthesized from benzaldehyde derivatives demonstrate promising cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for anti-tumor activity studies (Gul et al., 2016).

Propiedades

IUPAC Name |

3-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-15-17-10-7-9-16(14-17)8-3-1-2-6-13-22-20(24)18-11-4-5-12-19(18)21(22)25/h4-5,7,9-12,14-15H,1-2,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETOLRWODLVSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)

![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)

![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)